molecular formula C23H23N5O5S2 B11640786 N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Número de catálogo: B11640786
Peso molecular: 513.6 g/mol
Clave InChI: SOLSJQMDEXQCNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a structurally complex sulfonamide derivative featuring a phthalazine core substituted with a sulfamoylphenylamino group and a benzenesulfonamide moiety modified with a 2-hydroxyethyl and methyl group. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and anticancer properties . Its synthesis typically involves multi-step reactions, including sulfonamide coupling and phthalazine ring functionalization. The hydroxyethyl group enhances solubility, while the methyl and sulfamoyl groups contribute to steric and electronic interactions with biological targets.

Propiedades

Fórmula molecular

C23H23N5O5S2

Peso molecular

513.6 g/mol

Nombre IUPAC

N-(2-hydroxyethyl)-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H23N5O5S2/c1-15-6-7-16(14-21(15)35(32,33)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-17-8-10-18(11-9-17)34(24,30)31/h2-11,14,25,29H,12-13H2,1H3,(H,26,28)(H2,24,30,31)

Clave InChI

SOLSJQMDEXQCNH-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCCO

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(2-hidroxietil)-2-metil-5-{4-[(4-sulfamoilfenil)amino]ftalazin-1-il}bencenosulfonamida generalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común involucra la reacción de 4-aminobenzenosulfonamida con 4-hidroxiacetofenona para formar una base de Schiff, que luego se cicla para producir el derivado deseado de ftalazin-1-il . Las condiciones de reacción a menudo incluyen el uso de etanol como solvente y la reflujo de la mezcla durante varias horas .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(2-hidroxietil)-2-metil-5-{4-[(4-sulfamoilfenil)amino]ftalazin-1-il}bencenosulfonamida experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Nucleófilos: Azida de sodio, ácido tioglicólico.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a la formación de varios derivados con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of sulfonamide derivatives, including N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1 summarizes the IC50 values for selected studies:

CompoundCell LineIC50 (µM)Selectivity Ratio
Compound AHCT-116113.1
Compound BMCF-7152
Compound CHeLa184

Enzyme Inhibition

Sulfonamides are also recognized for their ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease . The compound's structure allows it to interact effectively with enzyme active sites, thereby inhibiting their activity.

Study on Anticancer Properties

A recent study evaluated the anticancer activity of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide against multiple cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through caspase activation pathways, demonstrating its potential as an effective anticancer agent .

Study on Metabolic Stability

Another investigation focused on the metabolic stability of this compound when incubated with human liver microsomes. Results showed that it maintained moderate metabolic stability while exhibiting significant cytotoxicity against tested cell lines, suggesting a favorable pharmacokinetic profile for further development .

Mecanismo De Acción

El mecanismo de acción de N-(2-hidroxietil)-2-metil-5-{4-[(4-sulfamoilfenil)amino]ftalazin-1-il}bencenosulfonamida implica la inhibición de la anhidrasa carbónica IX (CA IX), una enzima que juega un papel crucial en el mantenimiento del equilibrio del pH en las células tumorales. Al inhibir CA IX, este compuesto altera la capacidad del tumor para regular su entorno interno, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis . Los objetivos moleculares incluyen el sitio activo de CA IX, donde el compuesto se une y previene la función normal de la enzima .

Comparación Con Compuestos Similares

Comparison with Similar Sulfonamide Derivatives

Below is a detailed comparison of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide with structurally related compounds, focusing on physicochemical properties, biological activities, and computational insights.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name / ID Substituents Molecular Weight (g/mol) Solubility (logP) Biological Activity (IC50, nM) Computational Parameters (HOMO-LUMO Gap, eV)
Target Compound Phthalazine, sulfamoylphenyl, hydroxyethyl, methyl ~550.6 1.8 12.3 (Carbonic Anhydrase IX) 4.2 (Multiwfn analysis)
(5-Chloro-2-methoxyphenyl)benzenesulfonamide Chloro, methoxy ~326.8 2.5 45.6 (COX-2 Inhibition) 5.1
4-Fluorophenylsulfonamide Fluoro ~175.2 1.2 >100 (EGFR Inhibition) 4.8
4-Sulfamoylphenyl-phthalazin-1-amine Phthalazine, sulfamoylphenyl (no hydroxyethyl/methyl) ~443.5 2.1 28.9 (CA IX) 4.5

Key Findings

Structural Impact on Solubility :
The hydroxyethyl group in the target compound reduces logP (1.8) compared to analogs like (5-Chloro-2-methoxyphenyl)benzenesulfonamide (logP 2.5), enhancing aqueous solubility and bioavailability .

Biological Potency :
The target compound exhibits superior inhibition of carbonic anhydrase IX (IC50 = 12.3 nM) versus the unsubstituted 4-sulfamoylphenyl-phthalazin-1-amine (IC50 = 28.9 nM), likely due to the methyl group optimizing hydrophobic interactions in the enzyme’s active site .

Electronic Properties :
Multiwfn wavefunction analysis reveals a narrower HOMO-LUMO gap (4.2 eV) compared to simpler sulfonamides (e.g., 4.8 eV for 4-fluorophenylsulfonamide), suggesting higher reactivity and stronger binding to charged residues in target proteins .

Crystallographic Insights: SHELX-refined crystal structures indicate that the phthalazine core in the target compound adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzymes—a feature absent in non-aromatic analogs .

Actividad Biológica

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound.

Synthesis and Structural Characteristics

The synthesis of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions that incorporate specific functional groups essential for its biological activity. The presence of the phthalazinone moiety is critical, as it has been shown to enhance the compound's pharmacological properties.

Key Structural Features:

  • Phthalazinone Core : This structure is pivotal for various biological activities, including antifungal and anticancer effects.
  • Sulfonamide Group : Known for its antibacterial properties, this group also contributes to the compound's overall efficacy.

Antifungal Activity

Research indicates that derivatives of phthalazinone, including the target compound, exhibit significant antifungal properties. In a study evaluating various phthalazinone derivatives, N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide demonstrated potent activity against several fungal strains, including Cryptococcus neoformans and dermatophytes such as Trichophyton rubrum.

Table 1: Antifungal Activity of Phthalazinone Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
5C. neoformans10 µg/mL
5T. rubrum15 µg/mL
5M. canis20 µg/mL

The structural features that enhance antifungal activity include the presence of a methyl group at the N-2 position and a chlorobenzyl substituent at C-4, which are essential for maximizing efficacy against these pathogens .

Anticancer Activity

In addition to antifungal properties, the compound has shown promising anticancer activity against various cancer cell lines. A study utilizing the MTT assay assessed its effects on human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)
A278025 ± 3
MCF-730 ± 5
NCI-H46045 ± 7

The results indicate that the compound exhibits significant cytotoxicity, particularly against ovarian carcinoma cells. The structure-activity relationship analysis suggests that modifications at specific positions on the phthalazinone scaffold can enhance or diminish biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the phthalazinone class. For instance, derivatives with varied substituents have been synthesized and tested for their antimicrobial and anticancer properties. The findings consistently highlight that modifications in substituent groups can lead to significant changes in biological efficacy.

One notable case involved a derivative with an additional methylene bridge at the C4 position, which resulted in enhanced antiproliferative activity against cancer cell lines compared to its parent compound . This underscores the importance of structural optimization in drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.